2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the formation of the benzoxazole ring, followed by the introduction of the thiophene and oxadiazole rings. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups on the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole, thiophene, and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other benzoxazole, thiophene, and oxadiazole derivatives. Compared to these compounds, 2-(1,2-benzoxazol-3-yl)-1-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. Some similar compounds include:
- 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
- 2-(2-hydroxyphenyl)benzoxazole
- 2,5-bis(5′-tert-butyl-benzoxazol-2′-yl)hydroquinone
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(10-14-13-4-1-2-5-15(13)25-21-14)23-8-7-12(11-23)18-20-19(26-22-18)16-6-3-9-27-16/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURDTLFRUCVCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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